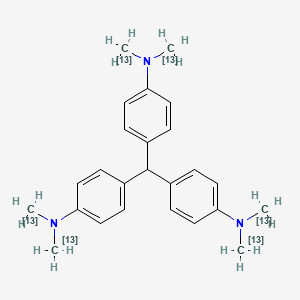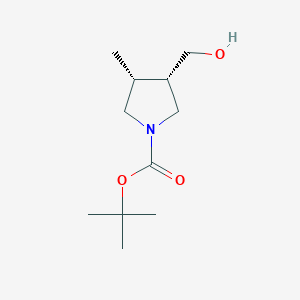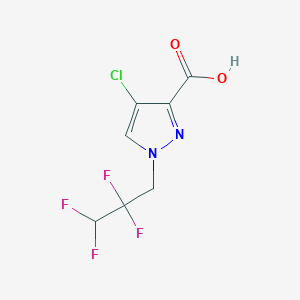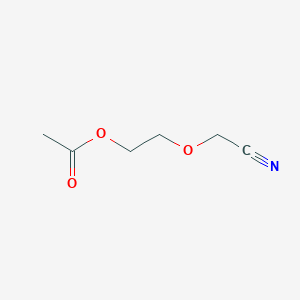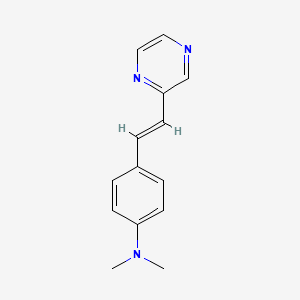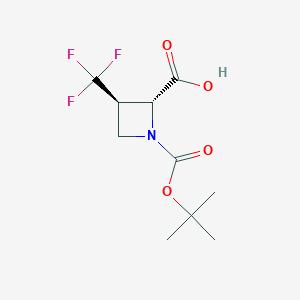
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. This compound is notable for its unique structural features, including a trifluoromethyl group and a tert-butoxycarbonyl protecting group. These features make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as azetidine or its derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing its binding affinity and selectivity.
特性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6-/m1/s1 |
InChIキー |
OCLIUAPKYXTECD-PHDIDXHHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]1C(=O)O)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)



![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
